Oxendolone

Androgen Receptor Binding Affinity Antiandrogen

Oxendolone (TSAA-291, Prostetin) is a steroidal antiandrogen and progestin approved in Japan for BPH. It is the only commercially available compound combining competitive androgen receptor antagonism (AR Ki = 320 nM) with high-affinity progesterone receptor agonism (PR Ki = 20 nM) and weak 5α-reductase inhibition. This unique dual-receptor pharmacology, including partial AR agonism characteristic of a SARM, makes it essential for studying steroid receptor crosstalk, HPG axis modulation, and structure-activity relationships governing the agonist-antagonist spectrum. Procure as a reference standard for antiandrogen drug development, sustained-release injectable formulation research, or medicinal chemistry benchmarking.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 33765-68-3
Cat. No. B1677855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxendolone
CAS33765-68-3
Synonyms16 beta-ethyl-17 beta-hydroxyestr-4-en-3-one
16 beta-ethyl-19-nortestosterone
16 ethyl-17-hydroxy-4-estren-3-one
EHOO
oxendolone
TSAA 291
TSAA-291
TSAA291
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C
InChIInChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3/t12-,15-,16+,17+,18-,19-,20-/m0/s1
InChIKeyFCKLFGKATYPJPG-SSTBVEFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxendolone (CAS 33765-68-3): Steroidal Antiandrogen for Benign Prostatic Hyperplasia Research and Drug Discovery


Oxendolone (TSAA-291, Prostetin) is a steroidal antiandrogen and progestin developed by Takeda and approved in Japan since 1981 for the treatment of benign prostatic hyperplasia (BPH) [1]. The compound is a 19-nortestosterone derivative (16β-ethyl-17β-hydroxyestr-4-en-3-one) that acts as a competitive antagonist of the androgen receptor (AR) while also exhibiting progestogenic activity via progesterone receptor agonism [2]. Oxendolone is administered exclusively via intramuscular injection at 200-400 mg weekly and is characterized by a unique pharmacological profile that includes weak 5α-reductase inhibition [3].

Why Oxendolone Cannot Be Interchanged with Other Antiandrogens: Receptor Selectivity and Functional Pharmacology


Oxendolone exhibits a distinct pharmacological fingerprint that precludes simple substitution with other steroidal or nonsteroidal antiandrogens. Unlike the potent AR antagonist cyproterone acetate (RBA 1.7%), oxendolone displays substantially lower AR binding affinity (RBA 0.8%, Ki = 320 nM) while simultaneously demonstrating high progesterone receptor affinity (Ki = 20 nM) [1]. This dual receptor engagement produces antigonadotropic effects not observed with pure AR antagonists such as flutamide or bicalutamide [2]. Furthermore, oxendolone functions as a weak but clinically relevant 5α-reductase inhibitor, a property absent in nonsteroidal antiandrogens [3]. Critically, oxendolone is not a silent AR antagonist; it exhibits weak partial agonistic activity, leading some investigators to classify it as a selective androgen receptor modulator (SARM) rather than a pure antagonist [1]. These pharmacological distinctions translate into divergent clinical efficacy and safety profiles that mandate compound-specific selection in both research and therapeutic contexts.

Oxendolone Quantitative Differentiation Evidence: Head-to-Head Comparisons Against In-Class Alternatives


Androgen Receptor Binding Affinity: Oxendolone vs. Cyproterone Acetate and Spironolactone

Oxendolone exhibits markedly lower androgen receptor (AR) binding affinity compared to cyproterone acetate. In a comprehensive comparative analysis of AR ligands, oxendolone demonstrated a relative binding affinity (RBA) of 0.8% (relative to a reference androgen), whereas cyproterone acetate displayed an RBA of 1.7% [1]. Cyproterone (the non-esterified parent compound) showed an even lower RBA of 0.1% [1]. Spironolactone, another steroidal antiandrogen, exhibited an RBA of 0.4% [1]. These quantitative differences establish a clear binding affinity hierarchy among steroidal antiandrogens that is critical for experimental design and pharmacological interpretation.

Androgen Receptor Binding Affinity Antiandrogen RBA

Dual Receptor Binding Profile: Progesterone Receptor Affinity Distinguishes Oxendolone from Pure Antiandrogens

Oxendolone demonstrates high-affinity binding to the progesterone receptor (PR) in addition to its AR binding, a pharmacological feature absent in nonsteroidal antiandrogens such as flutamide and bicalutamide. Oxendolone binds to PR with a Ki of 20 nM, while its AR Ki is 320 nM, representing a 16-fold selectivity for PR over AR [1]. In contrast, nonsteroidal antiandrogens (flutamide, bicalutamide, enzalutamide) exhibit negligible PR binding affinity, and steroidal antiandrogens like cyproterone acetate show a different PR/AR selectivity ratio [2].

Progesterone Receptor Receptor Binding Pharmacology Selectivity

In Vivo Antitumor Efficacy in Androgen-Dependent Tumor Model: Oxendolone vs. Anthrasteroids and AA560

In the androgen-dependent Shionogi carcinoma 115 (SC115) mouse model, oxendolone exhibited minimal antitumor efficacy compared to alternative antiandrogens. At a dose of 2 mg daily for 13 days, the anthrasteroid compound (1) and the nonsteroidal antiandrogen AA560 powerfully inhibited tumor growth in castrated DS mice treated with testosterone propionate, whereas oxendolone had almost no effect [1]. In vitro, in the presence of 10⁻⁹ M testosterone, anthrasteroids and AA560 inhibited SC115 cell growth at 10⁻⁷ M, but oxendolone did not [1]. Notably, oxendolone exhibited weak but significant agonistic activity in vivo, promoting cell growth in the absence of testosterone at 10⁻⁷ M [1].

Shionogi Carcinoma 115 In Vivo Tumor Growth Antiandrogen

Clinical Efficacy in Benign Prostatic Hyperplasia: Oxendolone vs. Placebo (Triple-Blind RCT)

A randomized, triple-blind, multicenter placebo-controlled trial evaluated oxendolone (200 mg weekly intramuscular injection) versus placebo in 60 patients with benign prostatic hyperplasia over 3 months [1]. In the oxendolone group, maximum urinary flow rate increased from 6.8 ml/s to 8.2 ml/s, a statistically significant within-group change [1]. However, compared to placebo, the oxendolone effect was statistically insignificant [1]. Symptom improvements in 'sensation of retention,' 'urgency,' and 'frequency' were observed but were almost identical to placebo [1]. No change in residual urine volume or prostatic volume was observed in either group [1]. The authors concluded that oxendolone 200 mg weekly cannot be recommended for clinical use [1].

Benign Prostatic Hyperplasia RCT Clinical Trial Urology

5α-Reductase Inhibitory Activity: Oxendolone Demonstrates Weak Inhibition Compared to Dedicated Inhibitors

Oxendolone exhibits weak inhibitory activity against 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT) [1]. In the Shionogi carcinoma 115 model, oxendolone weakly inhibited 5α-reductase activity, whereas anthrasteroids demonstrated marked inhibition [1]. The nonsteroidal antiandrogen AA560 showed no 5α-reductase inhibition [1]. For comparison, dedicated 5α-reductase inhibitors such as ONO-9302 (epristeride) exhibit IC₅₀ values of approximately 11 nM, while antiandrogens like allylestrenol are approximately 80,000-fold less potent at this enzyme [2].

5α-Reductase Enzyme Inhibition DHT Prostate

Oxendolone: Validated Research Applications and Appropriate Procurement Scenarios


Investigating Dual AR Antagonism and PR Agonism in Steroid Receptor Crosstalk Studies

Oxendolone is uniquely suited for studies examining the functional interplay between androgen receptor antagonism and progesterone receptor agonism. With a PR Ki of 20 nM (16-fold higher affinity than its AR Ki of 320 nM), oxendolone provides a tool compound for investigating antigonadotropic effects mediated via PR activation in the context of AR blockade [1]. This dual pharmacology distinguishes oxendolone from pure AR antagonists such as flutamide and bicalutamide, which lack meaningful PR activity. Procurement of oxendolone is indicated for investigators studying steroid receptor crosstalk, hypothalamic-pituitary-gonadal axis modulation, and the relative contributions of AR vs. PR signaling in reproductive tissues.

Formulation Development of Steroidal Antiandrogen Suspensions for Sustained Parenteral Delivery

Oxendolone's physicochemical properties and established aqueous suspension formulation (stabilized with nonionic surfactants and preservatives) provide a foundation for developing prolonged-release injectable antiandrogen formulations [1]. The compound requires parenteral administration due to poor oral bioavailability, making it a relevant reference standard for research on intramuscular depot formulations of steroidal antiandrogens [2]. Procurement of oxendolone is appropriate for pharmaceutical scientists developing novel sustained-release parenteral formulations, investigating suspension stability parameters, or evaluating pharmacokinetic profiles of steroidal antiandrogens following intramuscular administration.

Partial Androgen Receptor Agonist/Antagonist Studies in SARM Mechanism Research

Oxendolone exhibits weak but significant partial agonistic activity at the androgen receptor, leading to its classification as a selective androgen receptor modulator (SARM) rather than a pure antagonist [1]. In the SC115 model, oxendolone promoted cell growth at 10⁻⁷ M in the absence of testosterone, whereas pure antagonists did not [1]. This partial agonist property distinguishes oxendolone from silent AR antagonists such as flutamide, bicalutamide, and enzalutamide. Procurement of oxendolone is indicated for investigators studying the structural determinants of partial AR agonism, structure-activity relationships governing the agonist-antagonist spectrum, and the molecular pharmacology of tissue-selective AR modulation.

Comparative Pharmacology Reference for Historical Antiandrogen Development Programs

Oxendolone represents one of the earliest clinically marketed steroidal antiandrogens for BPH, approved in Japan in 1981, and has been extensively characterized in both preclinical and clinical studies [1]. Its binding profile (AR RBA 0.8%, Ki 320 nM; PR Ki 20 nM) and mixed clinical efficacy (dose-dependent histological improvement but lack of placebo separation in urodynamic parameters) provide a well-documented benchmark for evaluating newer antiandrogen candidates [2][3]. Procurement of oxendolone is appropriate for medicinal chemistry programs benchmarking novel antiandrogen scaffolds against a historical reference compound, and for pharmacologists conducting meta-analyses or systematic reviews of antiandrogen drug development trajectories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxendolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.